2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-5-fluoropyrimidine
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Overview
Description
2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-5-fluoropyrimidine is a compound of considerable interest in the field of medicinal chemistry. This synthetic molecule is characterized by its complex structure, featuring a unique combination of a cyclopropyl group, a triazolopyridazine core, a pyrrolidine moiety, and a fluoropyrimidine unit. Such a structural assembly imparts distinctive physicochemical and biological properties, making it a promising candidate for various scientific and industrial applications.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These compounds can make specific interactions with different target receptors .
Mode of Action
Similar compounds have been shown to inhibit enzymes such as urease . For instance, a derivative of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole exhibited IC50 values of 0.87 ± 0.09 to 8.32 ± 1.21 μM against the urease enzyme . The kinetic evaluations of the most potent derivative recorded a competitive type of inhibition .
Biochemical Pathways
Similar compounds have been found to inhibit the urease enzyme . Urease catalyzes the hydrolysis of urea to carbamic acids, which are further hydrolyzed to ammonia and carbon dioxide . Inhibition of this enzyme can disrupt this pathway, potentially affecting the physiology of urease-positive microorganisms .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the compound’s absorption, distribution, metabolism, and excretion, which can impact its bioavailability .
Result of Action
Similar compounds have demonstrated significant antifungal activities . For example, certain analogs demonstrated significant antifungal activities with MIC values of 1, 2, and 0.5 μg/mL compared with fluconazole with MIC = 2 μg/mL .
Biochemical Analysis
Biochemical Properties
2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-5-fluoropyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes such as carbonic anhydrase and cholinesterase . These interactions are crucial as they can modulate the activity of these enzymes, leading to potential therapeutic effects.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in cell cycle regulation and apoptosis . Additionally, it can modulate cellular metabolism by affecting the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of carbonic anhydrase by binding to its active site . This binding interaction can result in changes in gene expression, further influencing cellular functions.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its effectiveness. Studies have shown that it remains stable under certain conditions but may degrade over prolonged periods . Long-term effects on cellular function have also been observed, indicating potential for sustained therapeutic benefits.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Lower doses may exhibit therapeutic effects without significant toxicity, while higher doses can lead to adverse effects . Threshold effects have been observed, indicating a dosage range within which the compound is effective and safe.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic profile of the compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. It is transported by specific transporters and binding proteins, which influence its localization and accumulation . These factors can affect the compound’s therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity. It is directed to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications play a role in directing the compound to these locations, influencing its function and effectiveness.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-5-fluoropyrimidine typically involves multiple steps, each requiring precise conditions and reagents. Here is a simplified outline of one potential synthetic route:
Formation of the Triazolopyridazine Core: : Starting with a suitable pyridazine precursor, a series of reactions including cyclization and triazole ring formation are carried out. These steps often involve reagents such as hydrazine and acetic acid under reflux conditions.
Attachment of the Cyclopropyl Group: : The cyclopropyl group is introduced via cyclopropanation reactions, using reagents like diazomethane or cyclopropylcarbene intermediates.
Synthesis of the Pyrrolidine Moiety: : The pyrrolidine ring can be synthesized through the reaction of an appropriate amine with a 1,3-dicarbonyl compound, followed by cyclization.
Integration of Fluoropyrimidine: : This step involves the introduction of the fluoropyrimidine unit via nucleophilic substitution reactions. Common reagents include fluorinated pyrimidines and strong bases like sodium hydride or potassium tert-butoxide.
Final Assembly: : The intermediate compounds are coupled through strategies like nucleophilic substitution, reductive amination, or palladium-catalyzed cross-coupling to yield the final product.
Industrial Production Methods: On an industrial scale, the production of this compound would require optimization of each synthetic step for yield, cost, and environmental considerations. Techniques like continuous flow synthesis, automation, and green chemistry practices are often employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : This compound can undergo oxidation reactions at various points, particularly at the pyrrolidine ring or the triazolopyridazine core. Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are typically used.
Reduction: : Reductive reactions might target the pyridazine core or the fluoropyrimidine unit, using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Nucleophilic and electrophilic substitution reactions can occur, particularly at the fluoropyrimidine unit and the cyclopropyl group. Reagents include strong bases, halogens, or organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of oxo derivatives, while reduction could result in the corresponding alcohols or amines. Substitution reactions might yield a variety of substituted analogs with different functional groups attached.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows it to participate in a wide range of reactions, making it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential interactions with various biomolecules. Its ability to bind to specific proteins or enzymes makes it useful in the study of biochemical pathways and mechanisms.
Medicine: Medicinally, 2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-5-fluoropyrimidine is investigated for its therapeutic potential. It may act as an inhibitor or modulator of specific biological targets, offering possibilities for the development of new drugs.
Industry: In industry, this compound finds applications in the development of agrochemicals, materials science, and as a specialty chemical in various formulations.
Comparison with Similar Compounds
Similar Compounds:
2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-5-chloropyrimidine: : Similar in structure but with a chlorine atom instead of fluorine.
2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-5-methylpyrimidine: : Features a methyl group in place of the fluorine atom.
Unique Features: The presence of the fluorine atom in 2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-5-fluoropyrimidine imparts unique electronic properties, enhancing its binding affinity and stability. This makes it distinct from its analogs with different substituents.
This is an overview of this complex compound, touching on its synthesis, reactions, applications, mechanism, and comparisons. Fascinating stuff, right?
Properties
IUPAC Name |
3-cyclopropyl-6-[[1-(5-fluoropyrimidin-2-yl)pyrrolidin-3-yl]methoxy]-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN7O/c18-13-7-19-17(20-8-13)24-6-5-11(9-24)10-26-15-4-3-14-21-22-16(12-1-2-12)25(14)23-15/h3-4,7-8,11-12H,1-2,5-6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJRDJUOYEOFQST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C3N2N=C(C=C3)OCC4CCN(C4)C5=NC=C(C=N5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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